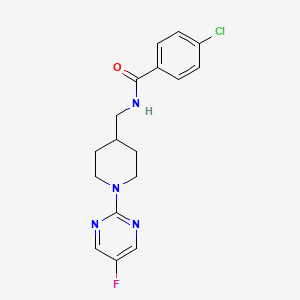

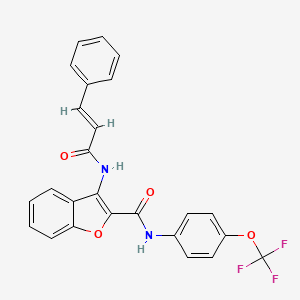

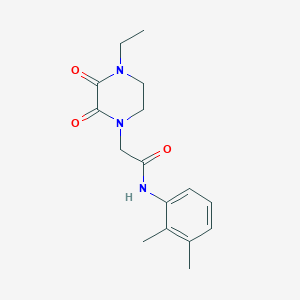

4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, also known as PF-06463922, is a small molecule inhibitor of the protein kinase called the mitogen-activated protein kinase kinase 7 (MKK7). This compound has been extensively studied for its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

- Impact of Hydrolysis-Mediated Clearance : A study highlighted the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors, including a detailed analysis of enzymatic hydrolysis in plasma leading to primary amine products. This research provides insights into the compound's clearance and half-life, critical for understanding its behavior in biological systems (Teffera et al., 2013).

Synthesis and Bioactivity

Synthesis and Piperidinolysis of Fluoropyrimidines : Another study focused on the synthesis of fluoropyrimidine derivatives, including the reaction rates of these compounds. This research is foundational for developing compounds with potential kinase inhibition properties (Brown & Waring, 1974).

Serotonin 4 Receptor Agonists : Exploration into benzamide derivatives as serotonin 4 (5-HT4) receptor agonists for gastrointestinal motility indicates the compound's utility in pharmacological applications, showcasing its potential beyond kinase inhibition (Sonda et al., 2003).

Antimicrobial Activity

- Novel Benzamides and Their Metal Complexes : Research on metal complexes of new benzamides has revealed their significant antimicrobial activity against a range of bacteria. This study opens avenues for the compound's application in antimicrobial resistance research (Khatiwora et al., 2013).

Kinase Inhibition and Anticancer Properties

- Facile Synthesis of Kinase Inhibitors : The synthesis of 2,4-disubstituted-5-fluoropyrimidines demonstrates the compound's potential as a core structure in kinase inhibitors, crucial for anticancer agent development (Wada et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is the P2X7 receptors . These receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis, inflammation, and pain signaling.

Mode of Action

The compound interacts with its target, the P2X7 receptors, by acting as a potent antagonist . This means it binds to these receptors and inhibits their activity, thereby blocking the downstream effects of ATP binding and activation.

Biochemical Pathways

The compound’s antagonistic action against P2X7 receptors affects the purinergic signaling pathway . This pathway is involved in a variety of physiological and pathological processes, including inflammation and pain. By inhibiting P2X7 receptors, the compound can potentially modulate these processes.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the cellular responses typically induced by ATP activation of P2X7 receptors. This could include decreased inflammation and pain signaling .

Propriétés

IUPAC Name |

4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O/c18-14-3-1-13(2-4-14)16(24)20-9-12-5-7-23(8-6-12)17-21-10-15(19)11-22-17/h1-4,10-12H,5-9H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDZGZCAJCOTKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)

![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)

![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)

![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)